molecular formula C7H13NO3 B179940 (1R,2R)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid CAS No. 197247-92-0

(1R,2R)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid

Cat. No. B179940
CAS RN: 197247-92-0
M. Wt: 159.18 g/mol
InChI Key: HKGFWUMHFPBUDO-IYSWYEEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid, also known as L-1-amino-2-hydroxycyclohexane-1-carboxylic acid (L-AHC), is a non-proteinogenic amino acid. It is a cyclic amino acid with a hydroxyl group and an amino group attached to the same carbon atom in the cyclohexane ring. L-AHC has been studied extensively for its potential applications in various fields, including pharmaceuticals, biotechnology, and chemical synthesis.

Mechanism of Action

The mechanism of action of L-AHC is not fully understood. However, it is believed to act as a chiral auxiliary by facilitating asymmetric synthesis. L-AHC can also act as a ligand for metal ions, which can enhance its catalytic activity.
Biochemical and Physiological Effects:
L-AHC has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It has been shown to have antimicrobial and antiviral properties, and it has been studied for its potential anticancer effects. L-AHC has also been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of L-AHC is its ability to act as a chiral auxiliary in asymmetric synthesis. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that it may not be suitable for large-scale production due to its relatively low yield in microbial synthesis.

Future Directions

There are several future directions for the study of L-AHC. One potential direction is the development of new methods for the synthesis of L-AHC with higher yields. Another direction is the study of L-AHC's potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of L-AHC and its potential applications in various fields.

Synthesis Methods

L-AHC can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of cyclohexanone with hydroxylamine hydrochloride to form oxime, which is then reduced with sodium borohydride to obtain L-AHC. Enzymatic synthesis involves the use of enzymes such as transaminases and dehydrogenases to catalyze the conversion of precursor molecules to L-AHC. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce L-AHC through fermentation.

Scientific Research Applications

L-AHC has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, L-AHC has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals. In the biotechnology industry, L-AHC has been used as a substrate for the production of cyclic peptides and as a ligand for the purification of proteins. In the chemical synthesis industry, L-AHC has been used as a chiral auxiliary in the synthesis of chiral compounds.

properties

CAS RN

197247-92-0

Product Name

(1R,2R)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(1R,2R)-1-amino-2-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H13NO3/c8-7(6(10)11)4-2-1-3-5(7)9/h5,9H,1-4,8H2,(H,10,11)/t5-,7-/m1/s1

InChI Key

HKGFWUMHFPBUDO-IYSWYEEDSA-N

Isomeric SMILES

C1CC[C@@]([C@@H](C1)O)(C(=O)O)N

SMILES

C1CCC(C(C1)O)(C(=O)O)N

Canonical SMILES

C1CCC(C(C1)O)(C(=O)O)N

synonyms

Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2R)- (9CI)

Origin of Product

United States

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